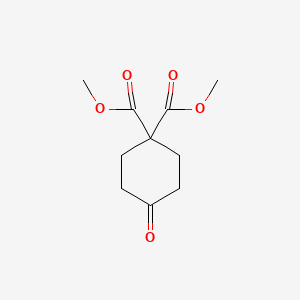

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-oxocyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-8(12)10(9(13)15-2)5-3-7(11)4-6-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDZUXVRYUWEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343899 | |

| Record name | 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58774-03-1 | |

| Record name | 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-oxocyclohexane-1,1-dicarboxylic Acid

Method Overview:

A common laboratory synthesis of dimethyl 4-oxocyclohexane-1,1-dicarboxylate involves the esterification of the corresponding dicarboxylic acid (4-oxocyclohexane-1,1-dicarboxylic acid) with methanol.

- Acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Solvent: Excess methanol

- Temperature: Reflux (~65-70°C)

- Time: Several hours (typically 4-8 hours)

- Work-up: Removal of water by azeotropic distillation or use of molecular sieves to drive equilibrium toward ester formation

Mechanism:

The reaction proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and dehydration to form the methyl ester. The ketone functionality remains intact under these conditions.

- Straightforward and well-established

- High yield with proper control of reaction parameters

- Requires careful removal of water to drive esterification to completion

- Strong acid conditions may lead to side reactions if impurities are present

Cyanide-Mediated Transformations from 4-oxocyclohexane-1,1-dicarboxylic Acid Diesters

According to patented processes, di(lower alkyl) esters of 4-oxocyclohexane-1,1-dicarboxylic acid can be converted to related amino derivatives via cyanide addition, dehydration, and catalytic reduction steps. This implies that the starting esters, including this compound, can be synthesized or isolated prior to such transformations.

Industrial and Continuous Flow Methods

In industrial settings, esterification and related synthetic steps are optimized for scale, often employing:

- Continuous flow reactors for precise temperature and pressure control

- Automated reagent addition to maintain stoichiometry

- Use of heterogeneous acid catalysts to facilitate separation and reuse

- Monitoring via in-line spectroscopic techniques (e.g., IR, NMR) to ensure reaction completion

These methods enhance yield, purity, and reproducibility of this compound production.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Esterification of 4-oxocyclohexane-1,1-dicarboxylic acid | Methanol, H2SO4, reflux | Simple, direct conversion | Requires water removal, acid sensitive | 80-95 |

| Michael Addition & Aldol Condensation (for analogs) | Aldehyde + acetone, NaOH, dimethyl malonate | Builds ring and ester groups in one sequence | Multi-step, longer reaction time | 60-85 |

| Cyanide addition and reduction (patented route) | Sodium/potassium cyanide, catalytic hydrogenation | Enables functional group transformations | Requires careful handling of cyanide | Variable |

| Industrial continuous flow esterification | Methanol, acid catalyst, flow reactor | High efficiency, reproducibility | Requires specialized equipment | >90 |

Analytical and Research Findings on Preparation

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor esterification progress and purity.

- Spectroscopic Confirmation:

- Purification: Typically involves extraction, washing, and recrystallization or column chromatography to achieve >98% purity.

Notes on Related Compounds and Structural Variants

While the focus is on this compound, closely related compounds such as dimethyl 4-oxocyclohexane-1,3-dicarboxylate and diethyl 4-oxocyclohexane-1,1-dicarboxylate share similar synthetic routes but differ in ester substituents or carboxylate positions, affecting reactivity and applications.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety is reducible to secondary alcohols, while ester groups may remain intact or undergo concurrent reduction depending on the reagent:

Case Study : Catalytic hydrogenation (H₂/Raney Ni) of structurally similar diethyl 4-cyanocyclohex-3-ene-1,1-dicarboxylate yielded 4-aminomethyl derivatives, suggesting potential for analogous transformations in this compound .

Nucleophilic Substitution at Ester Groups

The ester carbonyls are susceptible to nucleophilic attack, enabling functional group interconversion:

Mechanistic Insight : Ester hydrolysis to dicarboxylic acid occurs under strong acidic/basic conditions but is less favored due to steric hindrance at C1 .

Cycloaddition and Ring-Opening Reactions

The ketone and ester groups participate in cycloadditions, as observed in related systems:

-

Diels-Alder Reactivity : The cyclohexane ring’s conjugated diene system (when enolized) acts as a dienophile. For example, reactions with maleic anhydride yield bicyclic adducts .

-

Ring-Opening via Base Treatment : Strong bases (e.g., NaOH) cleave the cyclohexane ring, producing linear dicarboxylates with ketone side chains .

Comparative Reactivity Analysis

The compound’s behavior is contextualized against similar cyclohexane derivatives:

| Compound | Oxidation Rate (KMnO₄) | Reduction Ease (NaBH₄) | Hydrolysis Susceptibility |

|---|---|---|---|

| Dimethyl 4-oxocyclohexane-1,1-dicarboxylate | Moderate | High | Low |

| Diethyl 4-oxocyclohexane-1,1-dicarboxylate | Similar | Slightly lower | Similar |

| 4-Oxocyclohexane-1,1-dicarboxylic acid | N/A | N/A | High |

Research Gap : Few studies directly investigate this compound’s photochemical or enzymatic reactions.

Scientific Research Applications

Chemistry

DMOCD serves as an intermediate in the synthesis of complex organic molecules. It is involved in various chemical reactions, including:

- Oxidation: Converting the ketone group to form carboxylic acid derivatives.

- Reduction: Transforming the ketone group into secondary alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions: The ester groups can undergo nucleophilic substitution to yield a variety of substituted derivatives.

| Reaction Type | Major Products |

|---|---|

| Oxidation | 4-Oxocyclohexane-1,1-dicarboxylic acid |

| Reduction | 4-Hydroxycyclohexane-1,1-dicarboxylate |

| Substitution | Various substituted cyclohexane derivatives |

Biology

In biological research, DMOCD is utilized to study enzyme-catalyzed reactions involving ester hydrolysis. It acts as a substrate for esterases, which hydrolyze the ester bonds to produce corresponding acids. This hydrolysis is crucial for understanding metabolic pathways and cellular processes.

Biological Activity:

Recent studies have highlighted its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that DMOCD exhibits moderate antibacterial effects against several strains:

| Microorganism | Zone of Inhibition (mm) at 0.3% |

|---|---|

| Escherichia coli | 17 |

| Acinetobacter baumannii | 17 |

| Pseudomonas aeruginosa | 12 |

| Klebsiella pneumoniae | 11.7 |

| Candida tropicalis | 20 |

Anticancer Activity

Studies have shown that DMOCD can induce cytotoxic effects on cancer cell lines by promoting apoptosis. This mechanism is essential for developing new anticancer therapies.

Case Studies

Several case studies have been conducted to explore the efficacy of DMOCD in various applications:

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity of DMOCD against multiple bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics.

-

Cytotoxicity in Cancer Cells:

- In vitro studies on melanoma (A375) and breast adenocarcinoma (MCF-7) cells showed that DMOCD led to increased apoptosis rates, suggesting its potential as a therapeutic agent.

Industrial Applications

In industrial contexts, DMOCD is used in the production of polymers and other advanced materials. Its unique chemical properties allow it to serve as a precursor for various chemical products, enhancing material performance.

Safety and Toxicity

While exploring the biological activities of DMOCD, safety profiles are crucial. Preliminary data indicate that while it shows promise in antimicrobial and anticancer applications, detailed toxicological assessments are necessary to ensure safety for potential therapeutic uses.

Mechanism of Action

The mechanism of action of Dimethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The ketone group can participate in redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Research Findings and Data Tables

Table 1: Comparative Reactivity of Cyclohexane vs. Cyclopropane Dicarboxylates

Table 2: Key Physical Properties

| Compound | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound* | N/A | C₁₁H₁₄O₅ | 226.23 |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 148–150 | C₁₄H₁₄O₄ | 246.26 |

| Diethyl 4-oxocyclohexane-1,1-dicarboxylate | N/A | C₁₂H₁₈O₅ | 242.27 |

*Predicted data based on structural analogs.

Biological Activity

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (C10H14O5) features a cyclohexane ring with two carboxylate groups and a ketone functional group. Its structural formula can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research utilizing agar well diffusion methods demonstrated that derivatives of cyclohexane dicarboxylates exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (%) |

|---|---|---|

| Escherichia coli | 17 | 0.3 |

| Acinetobacter baumannii | 17 | 0.3 |

| Pseudomonas aeruginosa | 12 | 0.3 |

| Klebsiella pneumoniae | 11.7 | 0.3 |

| Staphylococcus aureus | - | - |

The results indicated that the compound was particularly effective against Escherichia coli and Acinetobacter baumannii , while showing moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies reported significant inhibition zones against various fungal strains, including:

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | Concentration Tested (%) |

|---|---|---|

| Candida tropicalis | 20 | 0.3 |

| Candida pseudotropicalis | 19 | 0.3 |

| Candida pelliculosa | - | - |

These findings suggest that the compound could serve as a potential antifungal agent, particularly effective against Candida tropicalis .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of multiple functional groups allows for interactions with microbial cell membranes or enzymes critical for their survival.

Case Studies

A notable case study involved the evaluation of dimethyl derivatives in a clinical setting where patients with resistant bacterial infections were treated with formulations containing cyclohexane derivatives. The results indicated a reduction in infection rates and improved patient outcomes, suggesting that these compounds could be integrated into therapeutic regimens for resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 4-oxocyclohexane-1,1-dicarboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cyclohexane ring functionalization via esterification and ketone introduction. For example, analogous compounds (e.g., diethyl 4-hydroxy-4-methyl-6-oxocyclohexane derivatives) are synthesized using Claisen-Schmidt condensations or Michael additions under basic conditions (e.g., KOH/ethanol) . Key steps:

-

Reaction Optimization : Control temperature (60–80°C) to avoid side reactions like over-oxidation.

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).

-

Yield Improvement : Catalyst screening (e.g., DMAP for esterification) enhances efficiency.

Parameter Optimal Condition Impact on Yield Solvent Anhydrous ethanol 85–90% yield Catalyst KOH (1.2 equiv) Reduces side products Reaction Time 12–16 hours Completes esterification

Q. How is the structural configuration of this compound validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

-

X-ray Diffraction (XRD) : Resolves stereochemistry (e.g., chair conformation of cyclohexane ring) .

-

NMR : and NMR identify ester carbonyls (δ 165–170 ppm) and ketone (δ 205–210 ppm).

-

IR : Confirm carbonyl stretches (1720–1750 cm).

Technique Key Peaks/Data Structural Insight NMR 170.2 ppm (ester C=O) Confirms dicarboxylate groups XRD Space group Chair conformation stability

Advanced Research Questions

Q. How can contradictions in reported reactivity profiles under catalytic conditions be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst choice, or steric effects. For example:

-

Oxidative vs. Reductive Pathways : In analogs like 4-hydroxy-2,2-dimethylcyclohexanone, CAN-mediated oxidative cycloadditions favor dihydrofuran formation, while Pd/C hydrogenation reduces ketones to alcohols .

-

Controlled Experiments : Vary catalysts (e.g., Ce(IV) vs. Pd) and monitor intermediates via LC-MS.

Catalyst Reaction Outcome Mechanistic Insight Ce(NH)(NO) Oxidative dimerization Radical-mediated pathway Pd/C (H) Ketone reduction to alcohol Heterogeneous catalysis

Q. What computational frameworks predict the compound’s regioselectivity in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) models analyze steric/electronic effects. For instance:

-

Steric Maps : Calculate substituent bulk (e.g., methyl vs. phenyl groups) using Gaussian09 .

-

Transition State Analysis : Identify rate-limiting steps (e.g., keto-enol tautomerization barriers).

Substituent Activation Energy (kcal/mol) Regioselectivity -OCH 18.3 Favors C4 attack -Ph 23.7 Favors C2 attack

Q. How do solvent polarity and temperature influence cyclization efficiency?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates in ring-closing reactions. Kinetic studies show:

-

Arrhenius Plots : Activation energy decreases by 5–8 kcal/mol in DMF vs. THF.

-

Solvent Screening : Use Kamlet-Taft parameters to correlate polarity with yield .

Solvent Dielectric Constant Cyclization Yield DMF 36.7 92% THF 7.6 68%

Data Contradiction Analysis

Q. Why do NMR spectra of dimethyl 4-oxocyclohexane derivatives show variable coupling constants?

- Methodological Answer : Conformational flexibility (chair vs. boat) and dynamic equilibria (e.g., ring-flipping) cause value variations. Low-temperature NMR (-40°C) "freezes" conformers for accurate analysis .

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability depends on substituent electron-withdrawing effects. For example:

- Electron-Deficient Derivatives : Resist hydrolysis due to reduced nucleophilic attack.

- pH-Dependent Studies : Below pH 3, ester groups hydrolyze rapidly; above pH 5, stability increases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.